MS2177 is a small molecule compound that has garnered attention in the field of medicinal chemistry due to its potential therapeutic applications. It belongs to a class of compounds that exhibit various biological activities, making it a subject of interest for drug discovery and development. The compound's structure, synthesis, and mechanisms of action are critical for understanding its efficacy and potential uses.
The compound MS2177 has been referenced in various scientific literature and databases, including cheminformatics resources that provide detailed chemical information and biological activity data. Its classification typically falls under small organic molecules with specific pharmacological properties.
MS2177 is classified as a small molecule drug candidate. It is important to categorize it correctly as such classifications influence its development pathway, including considerations for safety, efficacy, and regulatory approval.
The synthesis of MS2177 can involve multiple steps, utilizing various organic synthesis techniques. Common methods may include:
The synthetic route often includes the formation of key intermediates through reactions such as nucleophilic substitutions or cyclization processes. Precise conditions such as temperature, pressure, and reaction time are crucial for optimizing yield and purity.
MS2177's molecular structure can be elucidated through techniques like nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography. These methods provide insights into the arrangement of atoms within the molecule, including functional groups that may influence its biological activity.
The molecular formula of MS2177 can be represented as , where , , , and denote the number of carbon, hydrogen, nitrogen, and oxygen atoms respectively. Structural diagrams can illustrate the connectivity between atoms and highlight functional groups critical for its biological function.
MS2177 may participate in various chemical reactions that can modify its structure or enhance its activity. Typical reactions include:
Understanding these reactions requires knowledge of reaction kinetics and mechanisms. For instance, the rate at which MS2177 reacts with other substances could be influenced by factors such as pH, temperature, and concentration.
The mechanism of action for MS2177 involves its interaction with specific biological targets within cells, such as proteins or enzymes. This interaction typically leads to a cascade of biochemical events that result in a therapeutic effect.
Research studies may utilize techniques like molecular docking simulations to predict how MS2177 binds to its target molecules. Binding affinities and kinetic parameters are often measured to assess the strength and specificity of these interactions.
MS2177's physical properties include:
Chemical properties encompass reactivity with other substances, pH stability range, and potential degradation pathways. These characteristics are essential for formulating the compound into drug products.
MS2177 has potential applications in various scientific fields including:
SETD8 (KMT5A) is the sole mammalian enzyme catalyzing monomethylation of histone H4 lysine 20 (H4K20me1), an epigenetic mark governing chromatin dynamics. This enzyme’s SET domain binds nucleosomes through multivalent interactions: Its N-terminal basic region anchors to the H2A/H2B acidic patch, while the catalytic domain engages histone H4 tails for site-specific methylation [3]. Beyond chromatin regulation, SETD8 exhibits temporal expression peaks during G2/M phases, linking its activity to cell cycle progression and genome integrity [3] [6].
Table 1: Key Biological Functions of SETD8
Function Category | Molecular Targets | Biological Consequences |
---|---|---|
Histone Methylation | H4K20 | Chromatin compaction, DNA replication licensing |
Non-Histone Methylation | p53K382, PCNAK248 | p53 degradation, PCNA stabilization |
DNA Damage Response | 53BP1 recruitment | Double-strand break repair |
SETD8’s substrate specificity for nucleosomes (over free histones) stems from its unique interaction with the nucleosomal acidic patch and DNA. This positioning allows precise methylation of H4K20, which serves as a prerequisite for di-/trimethylation by SUV4-20 enzymes. H4K20me1 is essential for DNA replication initiation, marking origins of replication (ORIs) during G1 phase to license pre-replication complex assembly. Depletion of SETD8 causes ORI firing defects, S-phase arrest, and aberrant mitotic condensation [3] [6].
SETD8 methylates p53 at K382, triggering MDM2-mediated ubiquitination and degradation, thereby suppressing p53-dependent apoptosis. Concurrently, it monomethylates PCNA at K248, inhibiting PCNA polyubiquitination and enhancing its interaction with flap endonuclease FEN1. This stabilization promotes DNA replication fidelity and repair [2] [3]. In DNA damage response, SETD8 generates H4K20me1 marks for 53BP1 Tudor domain binding, facilitating 53BP1 focus formation at double-strand breaks. Inhibition abrogates 53BP1 recruitment without affecting γH2AX activation [2] [5].
In MYC-amplified medulloblastoma and neuroblastoma, SETD8 is a synthetic lethal dependency. MYC hyperactivates ribosome biogenesis, creating vulnerability to SETD8 inhibition, which induces nucleolar stress and impairs rRNA processing. CRISPR screens identify nucleolar factors as key modulators of SETD8 inhibitor toxicity, confirming the link between SETD8 and ribosomal homeostasis [2] [5] [8].
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7